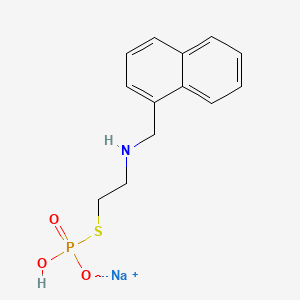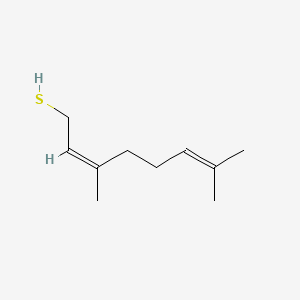
N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of an amine group, followed by the introduction of hexadecanoyl groups through amide bond formation. Common reagents used in these reactions include acetic anhydride, hexadecanoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, surfactants, or other industrial products.
Mechanism of Action
The mechanism of action of “N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other long-chain amides and fatty acid derivatives, such as:
- N-(2-(Acetylamino)ethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)octadecan-1-amide
- N-(2-(Acetylamino)ethyl)-N-(2-((1-oxododecyl)amino)ethyl)dodecan-1-amide
Uniqueness
The uniqueness of “N-(2-(Acetylamino)ethyl)-N-(2-((1-oxohexadecyl)amino)ethyl)hexadecan-1-amide” lies in its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
85187-60-6 |
|---|---|
Molecular Formula |
C38H75N3O3 |
Molecular Weight |
622.0 g/mol |
IUPAC Name |
N-[2-[2-acetamidoethyl(hexadecanoyl)amino]ethyl]hexadecanamide |
InChI |
InChI=1S/C38H75N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(43)40-33-35-41(34-32-39-36(3)42)38(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3,(H,39,42)(H,40,43) |
InChI Key |
SMIOMPTWIHHAGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)C)C(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


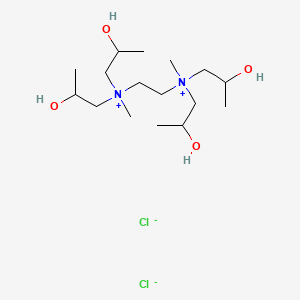
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)


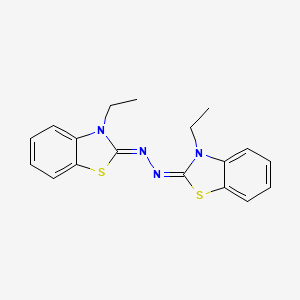

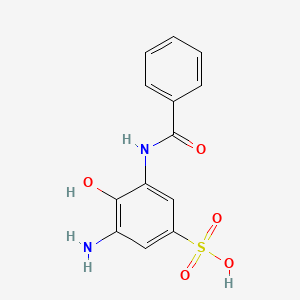
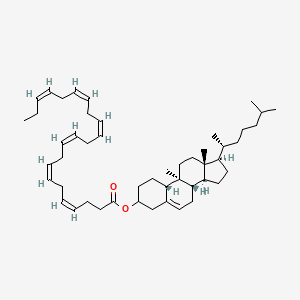

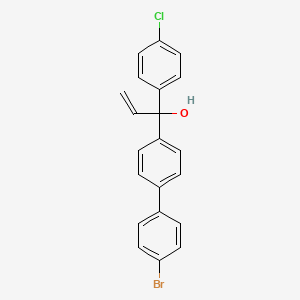

![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)
